molecular formula C26H22N2O3S B2501489 3-(3-methoxybenzyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1291865-81-0

3-(3-methoxybenzyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2501489
CAS RN: 1291865-81-0
M. Wt: 442.53
InChI Key: DLMRHZILWYDVAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(3-methoxybenzyl)-2-[(4-methylbenzyl)sulfanyl]benzofuro[3,2-d]pyrimidin-4(3H)-one" is a heterocyclic molecule that appears to be related to a class of compounds with a pyrimidine nucleus. Pyrimidine derivatives are known for their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties .

Synthesis Analysis

The synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives has been reported using simple and efficient methods. For instance, the study in paper describes the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which are structurally similar to the compound . These derivatives were obtained by cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions. Similarly, paper discusses the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives by reacting various compounds with phenacyl bromide derivatives to yield a series of sulfanyl pyrimidin-4(3H)-ones.

Molecular Structure Analysis

The molecular structure of sulfanyl pyrimidin-4(3H)-one derivatives has been elucidated using spectroscopic methods and elemental analyses . These compounds typically feature a pyrimidine ring, which can adopt various conformations, as seen in related compounds such as the sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives synthesized in paper . The conformation of the pyrimidine ring in these compounds is intermediate between the boat, screw-boat, and twist-boat forms, which may influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of "3-(3-methoxybenzyl)-2-[(4-methylbenzyl)sulfanyl]benzofuro[3,2-d]pyrimidin-4(3H)-one" are not detailed in the provided papers, the general reactivity of sulfanyl pyrimidin-4(3H)-one derivatives can be inferred. These compounds may undergo further functionalization through reactions at the pyrimidine ring or the sulfanyl group, potentially leading to a variety of biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the properties of similar sulfanyl pyrimidin-4(3H)-one derivatives, one can expect these compounds to have moderate solubility in organic solvents and to exhibit solid-state properties such as polymorphism and specific hydrogen-bonding patterns, as observed in the crystal structures of related compounds .

Scientific Research Applications

Synthesis and Properties

  • The synthesis of new fluorescent compounds, including pyrimidine derivatives, highlights a method for producing compounds with strong solid-state fluorescence. This approach involves the synthesis from heterocyclic ketene dithioacetals and guanidine carbonate or (S)-methylisothiourea sulfate under reflux conditions in pyridine. These compounds, due to their absorption and emission properties, could be significant for applications requiring fluorescence-based detection or analysis (Yokota et al., 2012).

Chemical Characterization and Computational Studies

  • Chemical characterization and computational studies of Sulfadiazine-Ortho-Vanillin Schiff base provide insights into the structural and electronic properties of such compounds. Density Functional Theory (DFT) calculations help to understand the geometry, vibrational wave numbers, and nonlinear optical (NLO) properties, suggesting potential applications in materials science and photonic devices (Shahid et al., 2018).

Antibacterial Agents

  • The development of 2,4-diamino-5-benzylpyrimidines as antibacterial agents demonstrates the potential of pyrimidine derivatives in addressing antibiotic resistance and providing new therapeutic options against anaerobic organisms and other bacterial pathogens (Roth et al., 1989).

Advanced Synthesis Techniques

  • Highly regioselective synthesis techniques for 2-(methylsulfanyl)pyrimidin-4(3H)-ones showcase advancements in synthetic chemistry that enable the production of compounds with specific structural features, potentially useful in various research and industrial applications (Dos Santos et al., 2015).

properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-2-[(4-methylphenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c1-17-10-12-18(13-11-17)16-32-26-27-23-21-8-3-4-9-22(21)31-24(23)25(29)28(26)15-19-6-5-7-20(14-19)30-2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMRHZILWYDVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxybenzyl)-2-[(4-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.